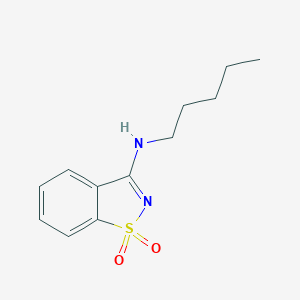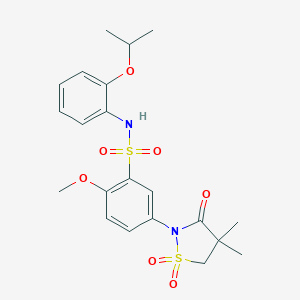![molecular formula C16H21N5O B253842 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound with potential therapeutic applications. It belongs to the class of triazine derivatives and has been extensively studied for its pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin and dopamine. It is also reported to have an affinity for the benzodiazepine receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one can exert a range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is its potential use as an antidepressant and anxiolytic agent. Further studies are needed to determine the exact mechanism of action and to evaluate its efficacy in clinical trials. Another area of interest is its potential use as an anticonvulsant agent. Studies are needed to determine its efficacy in animal models of epilepsy and to evaluate its safety and tolerability in humans. Additionally, further studies are needed to explore the potential applications of this compound in other areas of medicine, such as inflammation and pain management.
Synthesemethoden
The synthesis of 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 2,5-dimethylphenylpiperazine with cyanogen bromide and subsequent reaction with 2-amino-4,6-dimethyl-1,3,5-triazine. The yield of this reaction is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
Produktname |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Molekularformel |
C16H21N5O |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H21N5O/c1-11-4-5-12(2)14(10-11)20-6-8-21(9-7-20)16-17-15(22)13(3)18-19-16/h4-5,10H,6-9H2,1-3H3,(H,17,19,22) |
InChI-Schlüssel |
DFDIFRSQBUWASE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC(=O)C(=NN3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)


![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)